molecular formula C14H23NO2 B5006928 1,1'-[(2-methylbenzyl)imino]di(2-propanol)

1,1'-[(2-methylbenzyl)imino]di(2-propanol)

Cat. No. B5006928
M. Wt: 237.34 g/mol
InChI Key: QNGJVVICQYFMCY-UHFFFAOYSA-N
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Description

“1,1’-[(2-methylbenzyl)imino]di(2-propanol)” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), which is further substituted with a methyl group (CH3), indicating the “2-methylbenzyl” part of the name. The “imino” suggests the presence of a C=N double bond. The “di(2-propanol)” part indicates the presence of two propanol (CH3CH2CH2OH) groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the benzyl group, the imine bond, and the two propanol groups. The benzyl group is likely to contribute significant aromatic character to the molecule, while the polar nature of the imine and alcohol groups could lead to interesting intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the imine and alcohol functional groups. The imine could potentially undergo hydrolysis to form a carbonyl and an amine. The alcohol groups could potentially be deprotonated to form alkoxide ions, which are nucleophilic and could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the polar imine and alcohol groups could result in the compound having relatively high boiling and melting points compared to nonpolar compounds of similar size. These groups could also allow the compound to engage in hydrogen bonding, which could affect its solubility in different solvents .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

Future research could involve exploring the synthesis of this compound, investigating its reactivity, and studying its potential applications. For example, it could be interesting to explore whether this compound has any biological activity or could serve as a useful reagent in organic synthesis .

properties

IUPAC Name

1-[2-hydroxypropyl-[(2-methylphenyl)methyl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11-6-4-5-7-14(11)10-15(8-12(2)16)9-13(3)17/h4-7,12-13,16-17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGJVVICQYFMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC(C)O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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